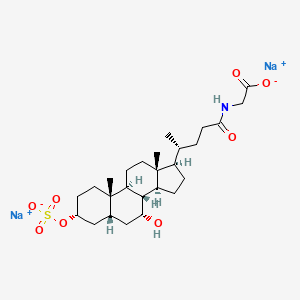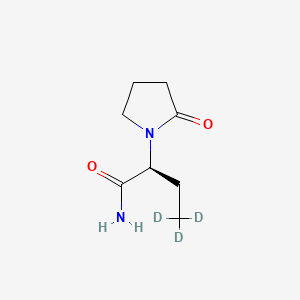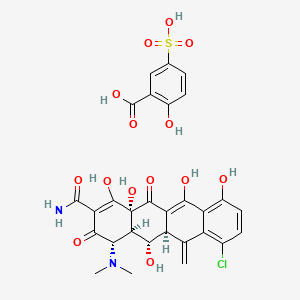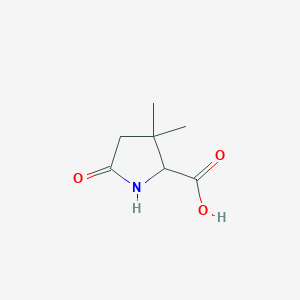
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used in research .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom, a carbonyl group attached to the 5th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
- Summary of Application : Pyrrolidine, a five-membered ring compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : Pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Summary of Application : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized . These compounds showed potent antioxidant activity .
- Methods of Application : The compounds were synthesized containing chloro, hydroxyl, isopropyl, nitroso, and amino substituents at benzene ring and bearing acyclic and heterocyclic substituents at position 3 of the pyrrolidine ring .
- Results or Outcomes : Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .
Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Summary of Application : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .
- Methods of Application : The compounds were tested against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .
- Results or Outcomes : The compounds showed structure-dependent antimicrobial activity .
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Summary of Application : A method has been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
- Methods of Application : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been used .
- Results or Outcomes : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
Anti-Inflammatory Activity of Pyrrolidine-3-carboxylic Acid Derivatives
- Summary of Application : Pyrrolidine-3-carboxylic acid derivatives have been designed and synthesized as potent anti-inflammatory agents .
- Methods of Application : The compounds were screened against MMP-2 and MMP-9 .
- Results or Outcomes : All results were excellent, with compounds 3d, 3e, and 3f showing promising activity against matrix metalloproteins (MMPs) .
Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids
- Summary of Application : Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties .
- Methods of Application : The compounds were tested for their ability to stimulate division of isolated monkey kidney cells .
- Results or Outcomes : The compounds showed structure-dependent biological activity .
Safety And Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZAWCQMQIZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

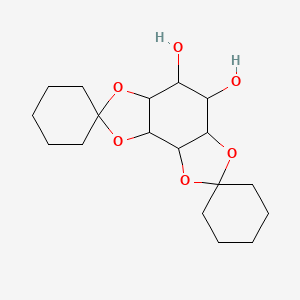

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)


